N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide typically involves the condensation of 2-methyl-4-oxoquinazoline with an appropriate amine and a phenylpropanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
Uniqueness
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a phenylpropanamide moiety enhances its potential as a therapeutic agent, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H21N3O2/c1-15-22-18-10-6-5-9-17(18)20(25)23(15)14-13-21-19(24)12-11-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,21,24) |
InChI Key |
PCVMXOOMKWIUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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